3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one

Übersicht

Beschreibung

3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one is a derivative of the indole family, which has garnered attention for its diverse biological activities. Indole derivatives are known for their roles in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this compound, synthesizing research findings and case studies to provide a comprehensive overview.

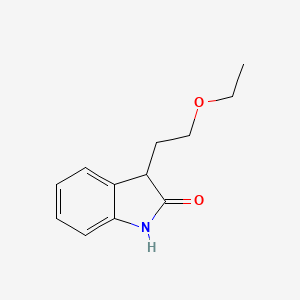

The compound's molecular formula is C₁₁H₁₃N₁O₂, and it features an ethoxyethyl substituent that may influence its biological interactions. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that 1,3-dihydro-2H-indol-2-one derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can effectively inhibit the growth of various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans . While specific data on this compound is limited, its structural similarity to other active indole derivatives suggests potential efficacy in this area.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Inhibition observed |

Anticancer Activity

The indole scaffold is recognized for its anticancer properties. Compounds within this class have been shown to induce apoptosis in cancer cell lines through various mechanisms . Although specific studies on this compound are scarce, related indole derivatives have demonstrated significant cytotoxicity against several cancer cell lines. For example, derivatives have shown IC50 values in the micromolar range against human cancer cell lines such as A549 (lung) and MCF-7 (breast) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | ~10 |

| MCF-7 | ~15 |

Anti-inflammatory Activity

Indole derivatives are also noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . The specific impact of this compound on inflammatory markers remains to be elucidated but is a promising area for further research.

Case Studies

- Antitubercular Activity : A study synthesized various 1,3-dihydro-2H-indol-2-one derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed promising results with minimum inhibitory concentrations (MICs) indicating potential for further development .

- Receptor Binding Studies : Research has demonstrated that certain indole derivatives exhibit affinity for vasopressin receptors, potentially implicating them in therapeutic applications related to endocrine disorders .

Wissenschaftliche Forschungsanwendungen

Biological Activities

1.1 Anticancer Properties

Indole derivatives, including 3-(2-ethoxy-ethyl)-1,3-dihydro-indol-2-one, have been studied for their anticancer properties. Research indicates that compounds with an oxindole skeleton can act as inhibitors of various cancer cell lines. For instance, several oxindole derivatives have reached clinical trials for their efficacy against cancers such as breast cancer and melanoma . The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival.

1.2 Neuropharmacological Effects

The compound has shown potential as a neuropharmacological agent. Indole derivatives are known to interact with neurotransmitter systems, particularly dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating neurodegenerative diseases and psychiatric disorders . Notably, drugs like ziprasidone, which contain an oxindole structure, are used for treating schizophrenia and bipolar disorder .

Synthetic Utility

2.1 Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as alkylation and acylation. For example, the compound can undergo base-catalyzed C3-alkylation to generate diverse oxindole derivatives .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| C3-Alkylation | Base-catalyzed with EtBr | 90 |

| Acylation | Acetic anhydride in pyridine | 85 |

| Hydrolysis | Aqueous KOH | 75 |

2.2 Drug Development

The structural features of this compound make it a candidate for drug development targeting specific receptors such as vasopressin receptors (V1a and V1b). These receptors are implicated in various physiological processes including blood pressure regulation and water retention . Compounds designed to selectively bind to these receptors could lead to novel treatments for conditions like hypertension or heart failure.

Case Studies

3.1 Clinical Trials of Oxindole Derivatives

A notable case study involves the development of sunitinib and nintedanib, both of which are tyrosine kinase inhibitors derived from oxindole scaffolds. These compounds have shown effectiveness in treating renal cell carcinoma and non-small cell lung cancer respectively . Their success underscores the therapeutic potential of indole derivatives in oncology.

3.2 Pharmacokinetic Studies

Research has also focused on the pharmacokinetics of indole derivatives including this compound. Studies indicate that modifications to the indole structure can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles . Such insights are crucial for optimizing lead compounds during drug development.

Analyse Chemischer Reaktionen

Oxidation Reactions

The 2-oxindole moiety undergoes selective oxidation under controlled conditions:

-

Ketone Oxidation : With strong oxidizing agents like KMnO₄ or CrO₃ in acidic media, the α-carbon adjacent to the ketone may form a diketone intermediate, though over-oxidation risks ring cleavage .

-

Indole Ring Oxidation : Electrophilic oxidants (e.g., m-CPBA) target the electron-rich indole ring, forming epoxides or hydroxylated derivatives .

Table 1: Oxidation Pathways

| Reagent/Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄, 0°C) | 3-(2-Ethoxyethyl)-2,3-diketoindole | 45–55 | |

| m-CPBA (DCM, rt) | Epoxidized indole derivative | 60–70 |

Reduction Reactions

The ketone group and aromatic system participate in reduction:

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 2-ketone to a secondary alcohol, yielding 3-(2-ethoxyethyl)-2-hydroxyindoline .

-

Catalytic Hydrogenation : H₂/Pd-C selectively reduces the indole ring to indoline without affecting the ether side chain .

Table 2: Reduction Outcomes

| Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 2-Hydroxyindoline derivative | High | |

| H₂ (10% Pd/C, EtOAc, 25°C) | 3-(2-Ethoxyethyl)-1,2,3,4-tetrahydroquinoline | Moderate |

Substitution Reactions

The 3-ethoxyethyl group and indole positions (C4/C5/C6) enable electrophilic/nucleophilic substitutions:

-

Aromatic Halogenation : Br₂ in acetic acid brominates the indole ring at C5 or C7 positions .

-

Ether Cleavage : HBr/HOAc cleaves the ethoxy group to form a hydroxyl intermediate, enabling further alkylation .

Key Findings:

-

Bromination : Regioselectivity depends on solvent polarity (C5 favored in polar aprotic solvents) .

-

Side-Chain Modification : Ethoxyethyl groups undergo transesterification with alcohols under acid catalysis .

Condensation and Cycloaddition

The ketone participates in condensation reactions:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines, stabilized by conjugation with the indole ring .

-

Heterocyclization : With thiosemicarbazide, forms thiazole-fused derivatives under microwave irradiation .

Example Reaction Pathway:

-

Hydrazide Formation : Hydrazinolysis of ester analogs produces carbohydrazides .

-

Thiazole Synthesis : Reaction with CS₂/KOH yields thiazolidinone hybrids with antitumor activity .

Biological Activity-Driven Modifications

Derivatives show enhanced bioactivity through targeted functionalization:

-

Anticancer Derivatives : Introduction of thiadiazole rings via Biginelli reactions improves Mcl-1 inhibition .

-

Antimicrobial Agents : Chlorination at C5 combined with sulfonamide groups boosts Gram-positive bacterial inhibition .

Limitations and Research Gaps

Eigenschaften

IUPAC Name |

3-(2-ethoxyethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-8-7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,10H,2,7-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBPJJVPSVADDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1C2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587625 | |

| Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797051-88-8 | |

| Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.